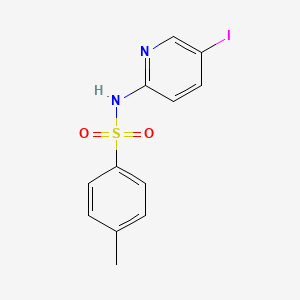

N-(5-碘-吡啶-2-基)-4-甲基-苯磺酰胺

描述

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been reported in the literature, with different substituents on the benzene ring and various functional groups attached to the sulfonamide nitrogen. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved through a one-pot reaction of benzene sulfonyl chloride with 3-aminopyridine, yielding a high product purity of 93.3% . Similarly, other derivatives such as N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide and 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides were synthesized and characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structures of these compounds have been extensively studied using experimental techniques and computational methods. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions, forming a three-dimensional network . Density Functional Theory (DFT) calculations were employed to investigate the molecular and electronic structures of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, aiding in spectral assignments and providing structural and spectroscopic information . The molecular structure of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide was determined by single-crystal X-ray determination, revealing intermolecular hydrogen bonds and a gauche conformation about the C-S-N angle .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives has been explored in various chemical reactions. The synthesized compounds have been tested for their antimicrobial activity, with some showing significant activity against both Gram-positive and Gram-negative bacteria . Additionally, the compounds have been evaluated for their potential as carbonic anhydrase inhibitors, with moderate inhibitory activity reported . Molecular docking studies have been conducted to support experimental observations and to predict the binding affinities of these compounds with selected enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives have been characterized using spectroscopic methods and computational predictions. The antimicrobial activity of these compounds was assessed using the disk well diffusion method, and their cytotoxicity was evaluated against various cancer cell lines . Theoretical methods, such as DFT and Time-Dependent DFT (TD-DFT), were used to calculate the spectroscopic properties and to predict the absorption spectra of these compounds . ADMET properties were calculated using online tools to assess the drug-likeness and potential pharmacokinetic properties of the compounds .

科学研究应用

催化和转移氢化

N-(5-碘-吡啶-2-基)-4-甲基-苯磺酰胺衍生物已在催化的背景下进行了探索。Ruff 等人 (2016 年) 的研究证明了相关吡啶磺酰胺配体在转移氢化过程中的应用。他们合成了稳定的空气络合物,这些络合物在空气中有效地催化各种底物的氢化,而不需要碱性添加剂或卤素萃取剂 (Ruff, Kirby, Chan, & O'Connor, 2016).

光物理化学性质

Öncül 等人 (2021, 2022) 研究了具有新型苯磺酰胺衍生物取代基的锌(II) 酞菁的光物理化学性质。他们的研究重点介绍了这些化合物显着的光敏能力,特别是对于光催化应用 (Öncül, Öztürk, & Pişkin, 2021), (Öncül, Öztürk, & Pişkin, 2022).

结构表征和抗菌活性

De-ju (2015) 专注于甲基苯磺酰胺 CCR5 拮抗剂的结构表征,其中包括 N-(5-碘-吡啶-2-基)-4-甲基-苯磺酰胺的衍生物。这些化合物被提议作为药物开发的潜在候选者 (De-ju, 2015)。此外,Ijuomah 等人 (2022) 合成了 N-吡啶-3-基-苯磺酰胺并评估了其抗菌活性,证明了其显着的抗菌特性 (Ijuomah, Ike, & Obi, 2022).

金属配位

Jacobs、Chan 和 O'Connor (2013) 报道了 N-(5-碘-吡啶-2-基)-4-甲基-苯磺酰胺衍生物作为金属配位的潜在配体。他们探索了分子和超分子结构,揭示了不同的构象如何影响氢键和 π-π 堆叠 (Jacobs, Chan, & O'Connor, 2013).

电化学合成

Dura´n 等人 (1997) 研究了与 N-(5-碘-吡啶-2-基)-4-甲基-苯磺酰胺形成的铜(II) 和镍(II) 配合物的电化学合成。这些配合物通过 X 射线衍射表征,展示了它们在电化学应用中的潜力 (Dura´n, Garci´a-Va´zquez, Romero, Castin˜eiras, Sousa, Garnovskii, & Garnovskii, 1997).

抗菌和抗癌活性

Elangovan 等人 (2021) 合成了 N-(5-碘-吡啶-2-基)-4-甲基-苯磺酰胺衍生物并评估了它们的抗菌和抗癌活性。他们的研究突出了该化合物在生物医学应用中的功效,特别是在抑制微生物生长和癌细胞增殖方面 (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

属性

IUPAC Name |

N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQZWFRWAZIXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617882 | |

| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide | |

CAS RN |

209971-43-7 | |

| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

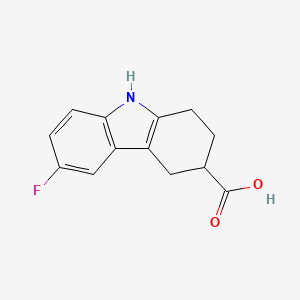

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)